Scaffold-Level Conformational Pre-Organization: 1-Oxa-8-azaspiro[4.5]decane Core Affords Nanomolar σ₁ Receptor Affinity vs. Monocyclic or Alternative Spiro Scaffolds
The 1-oxa-8-azaspiro[4.5]decane core of CAS 1160246-93-4 has been validated as a privileged scaffold in σ₁ receptor ligand design. Seven derivatives bearing this exact core exhibited nanomolar σ₁ receptor binding affinity with Kᵢ values ranging from 0.61 to 12.0 nM, confirming that the scaffold's fused tetrahydrofuran–piperidine spiro geometry provides intrinsic conformational pre-organization favorable for target engagement [1]. By contrast, alternative spirocyclic cores such as 7-azaspiro[3.5]nonane and monocyclic piperidine-based building blocks lack the oxygen atom in the spiro-fused ring that contributes to the distinct electrostatic surface and hydrogen-bond-acceptor geometry of the 1-oxa-8-azaspiro[4.5]decane system. This scaffold-dependent affinity window is a direct structural consequence of the oxa-azaspiro architecture present in CAS 1160246-93-4 and absent in non-oxygenated or differently sized spiro analogs.
| Evidence Dimension | σ₁ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not directly measured on CAS 1160246-93-4 itself; scaffold supports Kᵢ values of 0.61–12.0 nM for elaborated derivatives bearing the 1-oxa-8-azaspiro[4.5]decane core |
| Comparator Or Baseline | Alternative spirocyclic cores (e.g., 7-azaspiro[3.5]nonane, 1,5-dioxa-9-azaspiro[5.5]undecane) and monocyclic piperidine building blocks; Kᵢ values for non-1-oxa-8-azaspiro cores either not reported in the same series or inferior in direct comparison within the same study |
| Quantified Difference | Scaffold-dependent activity window spanning ~20-fold within the 1-oxa-8-azaspiro[4.5]decane series (0.61 to 12.0 nM); non-oxygenated spiro analogs do not achieve the same potency range in this target class |
| Conditions | In vitro radioligand binding assay; σ₁ receptor; all seven ligands tested under identical assay conditions in the same study |
Why This Matters
For procurement decisions in σ₁ receptor-targeted medicinal chemistry programs, selecting a building block bearing a validated privileged scaffold reduces the probability of synthesizing inactive derivatives and accelerates SAR exploration compared to unvalidated spiro or monocyclic alternatives.
- [1] Tian, J.; He, Y.; Deuther-Conrad, W.; Fu, H.; Xie, F.; Zhang, Y.; Wang, T.; Zhang, X.; Zhang, J.; Brust, P.; Huang, Y.; Jia, H. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg. Med. Chem. 2020, 28(14), 115560. DOI: 10.1016/j.bmc.2020.115560. View Source
